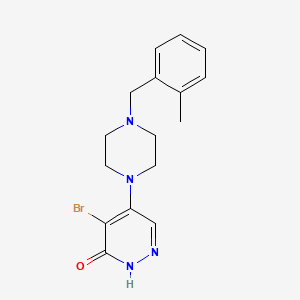
Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate is a complex organic compound that features a piperidine ring, an indazole moiety, and an ethyl acetate group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the formation of the indazole ring, and finally, the esterification to introduce the ethyl acetate group. Key steps may include:
Formation of the Piperidine Derivative: This can be achieved through the hydrogenation of pyridine derivatives or via cyclization reactions involving primary amines and diols.
Indazole Ring Formation: This step often involves cyclization reactions using hydrazines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may employ continuous flow reactions and microwave-assisted synthesis to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production while maintaining high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and organometallic reagents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidone share the piperidine ring structure and exhibit similar pharmacological properties.
Indazole Derivatives: Compounds such as indomethacin and indazole-3-carboxylic acid share the indazole moiety and are known for their anti-inflammatory and analgesic effects.
Uniqueness
Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate is unique due to its combination of the piperidine and indazole rings, which may confer distinct pharmacological properties and synthetic versatility .
Propiedades
Fórmula molecular |
C18H25N3O2 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
ethyl 2-[1-[(1-methylpiperidin-3-yl)methyl]indazol-3-yl]acetate |
InChI |
InChI=1S/C18H25N3O2/c1-3-23-18(22)11-16-15-8-4-5-9-17(15)21(19-16)13-14-7-6-10-20(2)12-14/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3 |
Clave InChI |
KTVMEMDWFSFQIH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NN(C2=CC=CC=C21)CC3CCCN(C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13921362.png)










![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)


